6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
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Overview
Description
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a 4-chlorophenylsulfonyl group attached
Mechanism of Action
Target of Action
Pyrimidine derivatives, which this compound is a part of, are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that the compound may interact with its targets to inhibit their function, resulting in its pharmacological effects.
Biochemical Pathways
Given the known anti-inflammatory effects of pyrimidine derivatives , it can be inferred that the compound may affect pathways related to inflammation. These could include pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given the known effects of pyrimidine derivatives , it can be inferred that the compound may have anti-inflammatory effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 6-(4-chlorobenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are largely determined by its interactions with various biomolecules. The reactivities of the substituents linked to the ring carbon and nitrogen atoms play a significant role in these interactions
Cellular Effects
These compounds have exhibited cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .
Molecular Mechanism
Pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines have been studied for their chemistry and biological significance . The proposed mechanisms of unexpected synthetic routes have been discussed .
Temporal Effects in Laboratory Settings
A series of 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitors, which include compounds structurally similar to the compound , have shown potential antitumor effects in vitro and in vivo .
Dosage Effects in Animal Models
A series of 4-aminopyrazolo[3,4-d]pyrimidine-based dual IGF1R/Src inhibitors have shown significant suppression of tumor growth in xenograft models without overt toxicity .
Metabolic Pathways
Pyrimidine metabolism is known to be crucial in human health and disease . Pyrimidine pathways involve the synthesis, interconversion, salvage, and breakdown of pyrimidine nucleotides in humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as pyrimidine derivatives and suitable reagents.
Introduction of the 4-chlorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrolo[3,4-d]pyrimidine core using 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonyl group or other parts of the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the aromatic ring or the pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the pyrimidine core.
Scientific Research Applications
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biological processes.
Materials Science: It may be used in the development of new materials with specific electronic or optical properties.
Industry: The compound can be used in the synthesis of other complex molecules or as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[3,4-d]pyrimidine Derivatives: These compounds share the same core structure but may have different substituents.
4-chlorophenylsulfonyl Derivatives: These compounds have the same sulfonyl group but different core structures.
Uniqueness
6-((4-chlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is unique due to the combination of its pyrrolo[3,4-d]pyrimidine core and the 4-chlorophenylsulfonyl group. This combination imparts specific chemical and biological properties that make it valuable for various applications.
Properties
IUPAC Name |
6-(4-chlorophenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-10-1-3-11(4-2-10)19(17,18)16-6-9-5-14-8-15-12(9)7-16/h1-5,8H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVWMGMIFJSLON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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